TAAR1 Agonism: Potency Comparable to Optimized Clinical Candidates
2-Phenyl-2-(piperidin-1-yl)ethanamine functions as a TAAR1 agonist with an EC₅₀ of 23 nM in human TAAR1-expressing HEK293 cells [1]. This potency aligns closely with clinical-stage TAAR1 agonists such as ralmitaront (RO6889450, EC₅₀ 110 nM) and (S)-RO5263397 (EC₅₀ 17 nM) , positioning the compound as a cost-effective research tool for target validation. In contrast, many commercially available TAAR1 agonists exhibit significantly lower potency (e.g., EC₅₀ 526–657 nM for some chemotypes) [2], making this compound a superior choice for robust in vitro screening.
| Evidence Dimension | TAAR1 agonist potency (EC₅₀) |
|---|---|
| Target Compound Data | 23 nM |
| Comparator Or Baseline | Ralmitaront (RO6889450): 110 nM; (S)-RO5263397: 17 nM; Alternative TAAR1 agonist chemotype: 526–657 nM |
| Quantified Difference | Target compound is ~5× more potent than ralmitaront and ~25× more potent than lower-potency chemotypes |
| Conditions | Human TAAR1 expressed in recombinant HEK293 cells, cAMP accumulation assay |
Why This Matters
Procurement of a compound with TAAR1 potency comparable to clinical candidates enables robust target validation studies without the cost or regulatory constraints of proprietary molecules.
- [1] BindingDB. BDBM109348. Agonist activity at human TAAR1 expressed in recombinant HEK293 cells assessed as cAMP accumulation after 30 mins by luminometer. View Source
- [2] Discovery of a Novel Chemo-Type for TAAR1 Agonism via Molecular Modeling. EC₅₀ = 526.3-657.4 nM for hTAAR1. View Source
